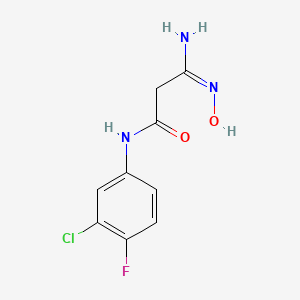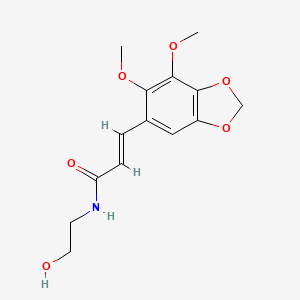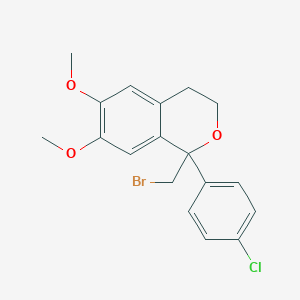![molecular formula C14H17N5O B11481283 6'-amino-3'-methyl-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11481283.png)
6'-amino-3'-methyl-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[22This compound is characterized by the presence of a spiro-fused pyrano[2,3-c]pyrazole ring system, which is known for its diverse biological activities and synthetic versatility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the four-component condensation of carbonyl compounds, malononitrile, β-keto esters, and hydrazine hydrate in ethanol in the presence of a catalyst such as triethylamine . This method is advantageous due to its operational simplicity, high yields, and environmentally friendly conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted synthesis or ultrasound-assisted synthesis, which are energy-efficient techniques that reduce reaction times and improve yields . The use of benign catalysts and biodegradable solvents further enhances the sustainability of the production process.
化学反応の分析
Types of Reactions
6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups, enhancing the compound’s versatility in synthetic applications .
科学的研究の応用
6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Employed as a corrosion inhibitor for metals, particularly in acidic environments.
作用機序
The mechanism of action of 6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of the human Chk1 kinase enzyme, which plays a crucial role in cell cycle regulation and DNA damage response . The compound’s structural features allow it to bind to specific sites on the enzyme, thereby blocking its activity and exerting its biological effects.
類似化合物との比較
Similar Compounds
- 6’-amino-3’-methyl-2-oxo-1’H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile
- 6’-amino-3’-methyl-2-oxo-1’-phenyl-1’H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile
Uniqueness
Compared to similar compounds, 6’-amino-3’-methyl-2’H-spiro[4-azabicyclo[2.2.2]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile stands out due to its unique spiro-fused structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad spectrum of biological activities make it a versatile and valuable compound in scientific research and industrial applications .
特性
分子式 |
C14H17N5O |
|---|---|
分子量 |
271.32 g/mol |
IUPAC名 |
6'-amino-3'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C14H17N5O/c1-8-11-13(18-17-8)20-12(16)10(6-15)14(11)7-19-4-2-9(14)3-5-19/h9H,2-5,7,16H2,1H3,(H,17,18) |
InChIキー |
CBTAWTGWJVIYKV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1)OC(=C(C23CN4CCC3CC4)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11481211.png)
![3-(4-fluorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481229.png)
![3'-Methyl-8'-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B11481230.png)
![9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B11481237.png)
![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]-5-sulfamoylbenzamide](/img/structure/B11481249.png)
methyl}-1H-benzimidazole](/img/structure/B11481254.png)

![1-(4-ethylphenyl)-2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11481262.png)
![{5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furyl}(4-chlorophenyl)methanone](/img/structure/B11481270.png)
![N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11481275.png)


![Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-](/img/structure/B11481291.png)
